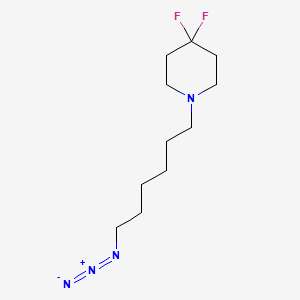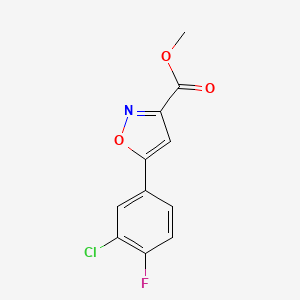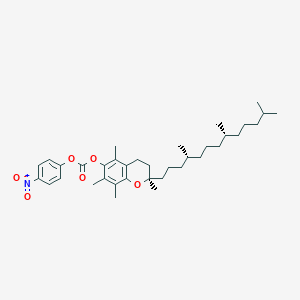
Tocopherol-PNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tocopherol-PNP is a synthetic derivative of tocopherol, which belongs to the vitamin E family. Tocopherols are lipophilic antioxidants that play a crucial role in protecting cells from oxidative damage. This compound is designed to enhance the stability and bioavailability of tocopherol, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tocopherol-PNP involves several steps, starting with the preparation of the chromanol ring, which is the core structure of tocopherol The chromanol ring is then functionalized with a phytyl side chain through a series of chemical reactions, including alkylation and reduction
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tocopherol-PNP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopherol quinone, a reaction that is crucial for its antioxidant activity.
Reduction: The compound can be reduced back to its original form, allowing it to act as a continuous antioxidant.
Substitution: this compound can undergo substitution reactions, where functional groups on the chromanol ring are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include tocopherol quinone (from oxidation) and various substituted tocopherol derivatives (from substitution reactions).
Wissenschaftliche Forschungsanwendungen
Tocopherol-PNP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential therapeutic effects.
Medicine: Explored for its potential in treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
Wirkmechanismus
Tocopherol-PNP exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cellular components. The compound targets lipid bilayers in cell membranes, protecting them from peroxidation. The PNP group enhances the compound’s stability, allowing it to remain active for longer periods.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tocopherol: The natural form of vitamin E, with strong antioxidant properties.
Tocotrienols: Another group of vitamin E compounds with unsaturated side chains, known for their potent antioxidant activity.
Plastochromanols: Lipophilic antioxidants similar to tocopherols, found in plants and algae.
Uniqueness of Tocopherol-PNP
This compound is unique due to its enhanced stability and solubility compared to natural tocopherols
Eigenschaften
Molekularformel |
C36H53NO6 |
|---|---|
Molekulargewicht |
595.8 g/mol |
IUPAC-Name |
(4-nitrophenyl) [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] carbonate |
InChI |
InChI=1S/C36H53NO6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-22-36(8)23-21-32-29(7)33(27(5)28(6)34(32)43-36)42-35(38)41-31-19-17-30(18-20-31)37(39)40/h17-20,24-26H,9-16,21-23H2,1-8H3/t25-,26-,36-/m1/s1 |
InChI-Schlüssel |
CLQIBMXXWRIYFN-PDOBOUQHSA-N |
Isomerische SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


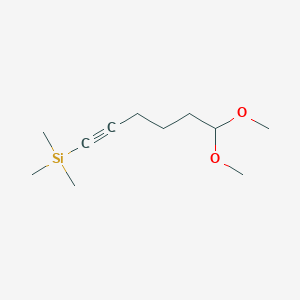
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)


![trans 4-[(Tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid methyl ester](/img/structure/B13720720.png)
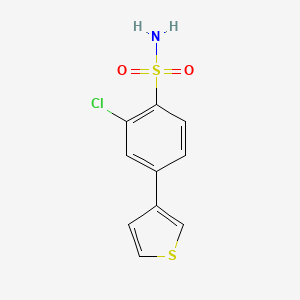
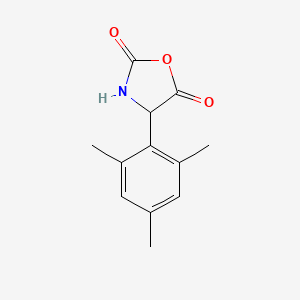

![3-[4-Fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13720756.png)
![Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate](/img/structure/B13720765.png)

